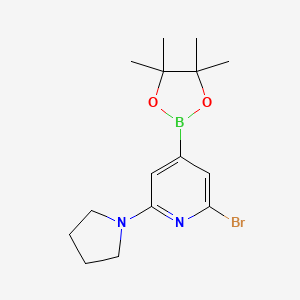
2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid
Vue d'ensemble
Description
2-(1,2-Dimethyl-1H-imidazole-4-sulfonamido)acetic acid is a chemical compound with the molecular formula C7H11N3O4S It is a derivative of imidazole, a heterocyclic aromatic organic compound, and contains functional groups such as sulfonamide and carboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 1,2-dimethyl-1H-imidazole as the starting material.
Sulfonation: The imidazole ring is sulfonated using chlorosulfonic acid to introduce the sulfonamide group, resulting in 1,2-dimethyl-1H-imidazole-4-sulfonic acid.
Amination: The sulfonic acid group is then converted to the sulfonamide group by reacting with ammonia or an amine derivative.
Carboxylation: Finally, the sulfonamide group is reacted with chloroacetic acid to introduce the carboxylic acid group, yielding this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1,2-Dimethyl-1H-imidazole-4-sulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Imidazolone derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted sulfonamides and carboxylic acids.
Applications De Recherche Scientifique
2-(1,2-Dimethyl-1H-imidazole-4-sulfonamido)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparaison Avec Des Composés Similaires
2-(1,2-Dimethyl-1H-imidazole-4-sulfonamido)acetic acid is similar to other sulfonamide derivatives and imidazole-based compounds. its unique combination of functional groups and structural features sets it apart. Some similar compounds include:
Imidazole-4-sulfonic acid
1,2-Dimethylimidazole
Sulfonamide derivatives
These compounds share structural similarities but may differ in their chemical properties and applications.
Propriétés
IUPAC Name |
2-[(1,2-dimethylimidazol-4-yl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O4S/c1-5-9-6(4-10(5)2)15(13,14)8-3-7(11)12/h4,8H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREPJLHMPBZKRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1531062.png)




![Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate](/img/structure/B1531072.png)

![Imidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1531074.png)


